Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxyamino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2,2-trichloroacetimidate: Used for the preparation of tert-butyl esters and ethers.
Tert-butyl 4-oxopiperidine-1-carboxylate: A precursor in the synthesis of the target compound.
Uniqueness
Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate is unique due to the presence of both a hydroxyamino group and a piperidine ring, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-9(14)8(7-13)6-12-16/h6,12,16H,4-5,7H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIBBCIYHQMJFI-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CNO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/NO)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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